molecular formula C17H19NOS B11065790 2-ethoxy-N-(2-phenylethyl)benzenecarbothioamide

2-ethoxy-N-(2-phenylethyl)benzenecarbothioamide

Cat. No.: B11065790
M. Wt: 285.4 g/mol
InChI Key: FEDCUCIUTKFNGX-UHFFFAOYSA-N
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Description

2-ETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is an organic compound with a complex structure, featuring both aromatic and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenethylamine with ethyl chloroformate to form an intermediate, which is then reacted with a thiocarbonyl compound under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nitric acid, halogens; often conducted under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro or halogen groups.

Scientific Research Applications

2-ETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. In biological systems, it can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxy-1-phenylethane: Shares a similar aromatic structure but lacks the thioamide group.

    Phenethyl phenyl ether: Another compound with a similar aromatic backbone but different functional groups.

Uniqueness

2-ETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is unique due to its combination of ethoxy, phenethyl, and thioamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

2-ethoxy-N-(2-phenylethyl)benzenecarbothioamide

InChI

InChI=1S/C17H19NOS/c1-2-19-16-11-7-6-10-15(16)17(20)18-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,20)

InChI Key

FEDCUCIUTKFNGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=S)NCCC2=CC=CC=C2

Origin of Product

United States

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